Galamustine
Übersicht
Beschreibung
Galamustine is a small molecule drug . It is a DNA inhibitor and DNA alkylating agent . It was initially developed by AbbVie, Inc., but its global highest R&D status is discontinued .
Molecular Structure Analysis
Galamustine has a molecular formula of C10H19Cl2NO5 . It contains a total of 37 bonds; 18 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease : Galantamine prevents apoptotic cell death by activating nicotinic acetylcholine receptors and upregulating Bcl-2, which may explain its long-term beneficial effects in Alzheimer's disease patients (Arias et al., 2004). Another study showed that galantamine protects neurons against beta-amyloid-enhanced glutamate toxicity, potentially by activating the alpha7 nicotinic acetylcholine receptor-PI3K cascade (Kihara et al., 2004).
Aging-Related Disorders : Galamustine ameliorates aging-related disorders caused by D-galactose by inhibiting cellular senescence and oxidative stress (Sun et al., 2018).
Neuroprotection : The combination of memantine and galantamine increased the number of living pyramidal neurons and preserved spatial memory after ischemia-reperfusion injury in gerbils, suggesting a neuroprotective effect (Lorrio et al., 2009).
Cancer Treatment : Carmustine wafers, a related compound, have shown a higher survival rate for newly-diagnosed high-grade glioma compared to patients not treated with carmustine, and a higher survival rate for recurrent glioblastoma (Chowdhary et al., 2015). Additionally, Lomustine, another related drug, binds with nitrogenous bases in DNA, demonstrating its potential in cancer treatment (Mehrotra et al., 2013).
Cardioprotection : Galanin G1 has been shown to have cardioprotective activity against myocardial ischemia-reperfusion injury, making it a promising treatment strategy for ischemic heart disease (Timotin et al., 2017).
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-CYNREMDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107811-63-2 (hydrochloride) | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galamustine | |
CAS RN |
105618-02-8 | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.